N-(3,5-dimethoxyphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethoxyphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide, also known as DMXB-A, is a chemical compound that has been of interest to researchers due to its potential therapeutic applications. The compound has been found to have a unique mechanism of action that could be useful in the treatment of a variety of medical conditions.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
N-(3,5-dimethoxyphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide is involved in various synthetic pathways, including the synthesis of β-substituted-α,β-unsaturated amides. Its reactivity has been explored in the context of β-lithiations of carboxamides, leading to the formation of lactams and trisubstituted α,β-unsaturated amides upon treatment with butyllithium and subsequent reactions with electrophiles (Katritzky, Szajda, & Lam, 1993).
Antitumor Activity
Research on derivatives closely related to N-(3,5-dimethoxyphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide has shown promising antitumor activities. A study on novel 3-benzyl-substituted-4(3H)-quinazolinones, bearing resemblance in structure, highlighted broad spectrum antitumor activity. These compounds demonstrated significant potency against various cancer cell lines, suggesting the potential of similar compounds for anticancer research (Al-Suwaidan et al., 2016).
Amidation Reactions
In synthetic chemistry, efficient, racemization-free amidation of protected amino acids has been achieved using compounds structurally related to N-(3,5-dimethoxyphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide. Such reactions are crucial for producing amino acid amides with good yield and optical purity, which is essential for pharmaceutical synthesis (Somlai, Szókán, & Balaspiri, 1992).
Anticonvulsant Agents
The synthesis and evaluation of hybrid anticonvulsant agents derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and 2-(2,5-dioxopyrrolidin-1-yl)butanamide derivatives have been conducted. These studies involve compounds structurally akin to N-(3,5-dimethoxyphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide, aiming to create new antiepileptic drugs. Preliminary screenings have shown promising results in preclinical seizure models, highlighting the potential therapeutic applications of such compounds (Kamiński et al., 2015).
Synthesis of Novel Derivatives
The compound has also been used in the synthesis of novel benzoxazoles under catalyst conditions facilitated by bis-ionic liquids. This research indicates the compound's utility in creating new molecules with potential applications in various fields, including materials science and pharmaceuticals (Nikpassand, Fekri, & Farokhian, 2015).
Eigenschaften
IUPAC Name |
N-(3,5-dimethoxyphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-26-14-10-13(11-15(12-14)27-2)20-18(24)8-5-9-23-19(25)16-6-3-4-7-17(16)21-22-23/h3-4,6-7,10-12H,5,8-9H2,1-2H3,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBCICUWRAXNHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.